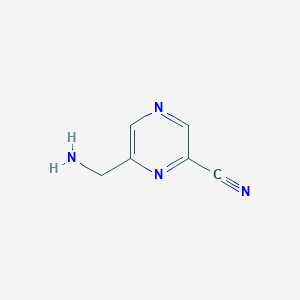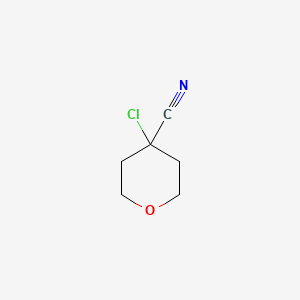
4-Chlorooxane-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorooxane-4-carbonitrile is a chemical compound with the molecular formula C6H8ClNO. It is also known by its IUPAC name, 4-chlorotetrahydro-2H-pyran-4-carbonitrile. This compound is characterized by the presence of a chlorine atom and a nitrile group attached to an oxane ring. It has a molecular weight of 145.59 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorooxane-4-carbonitrile typically involves the chlorination of tetrahydro-2H-pyran-4-carbonitrile. This reaction can be carried out using various chlorinating agents under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing efficient and cost-effective chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorooxane-4-carbonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed:
Substitution Reactions: Various substituted oxane derivatives.
Reduction Reactions: Amines or other reduced forms of the nitrile group.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
4-Chlorooxane-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-chlorooxane-4-carbonitrile depends on its specific application and the target molecule or pathwayFor example, the nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions .
Comparación Con Compuestos Similares
4-Chlorotetrahydro-2H-pyran-4-carbonitrile: A closely related compound with similar structural features.
4-Chlorotetrahydro-2H-pyran-4-carboxamide: Another derivative with a carboxamide group instead of a nitrile group.
4-Chlorotetrahydro-2H-pyran-4-carboxylic acid: A compound with a carboxylic acid group in place of the nitrile group.
Uniqueness: 4-Chlorooxane-4-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the oxane ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H8ClNO |
|---|---|
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
4-chlorooxane-4-carbonitrile |
InChI |
InChI=1S/C6H8ClNO/c7-6(5-8)1-3-9-4-2-6/h1-4H2 |
Clave InChI |
YNBRGVZYAVNLRA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


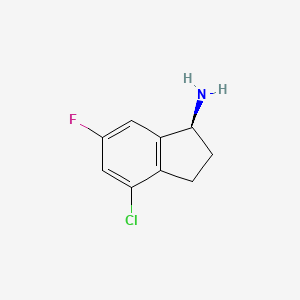
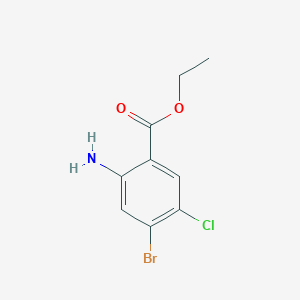
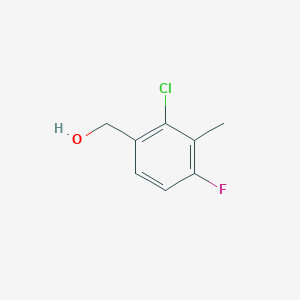
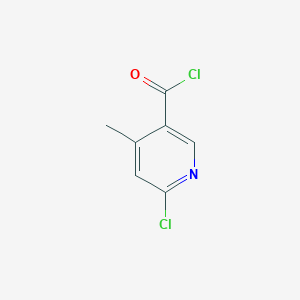
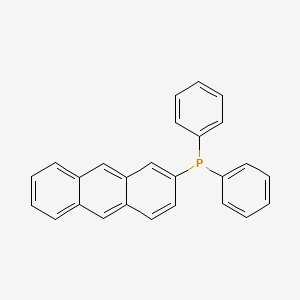
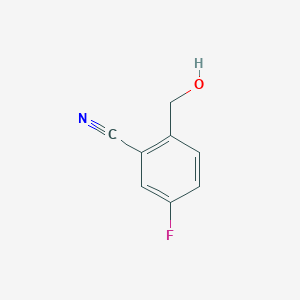
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)

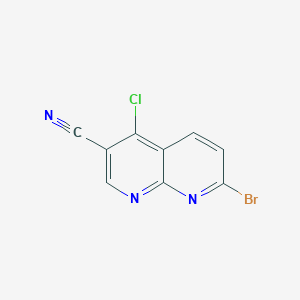
![Methyl 5-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B12968009.png)
![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12968029.png)
![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)
